N-(2,2-Dimethoxyethyl)phthalimide

Übersicht

Beschreibung

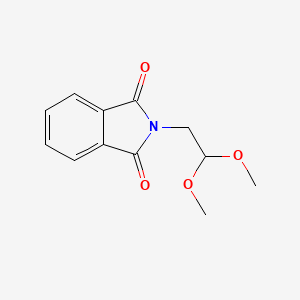

N-(2,2-Dimethoxyethyl)phthalimide, also known as 2-(2,2-dimethoxyethyl)isoindoline-1,3-dione, is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is a derivative of phthalimide and is characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom of the phthalimide ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethyl)phthalimide can be synthesized through the reaction of phthalimide with 2,2-dimethoxyethanol under acidic conditions . The reaction typically involves heating phthalimide with 2,2-dimethoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Gabriel Amine Protection

The compound serves as a protected amine precursor in complex syntheses, such as in the preparation of praziquantel (an anthelmintic drug) :

-

Alkylation : Phenylethylamine reacts with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide.

-

Phthalimide Protection : The intermediate undergoes a Gabriel reaction with potassium phthalimide to yield N-(2,2-Dimethoxyethyl)phthalimide derivatives.

-

Cyclization : Treatment with bromoacetaldehyde dimethylacetal facilitates cyclization to form tetrahydroisoquinoline cores .

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Chloroacetyl chloride, DCM, 0°C → RT | 85% |

| Gabriel Protection | K-phthalimide, DMF, 80°C, 3 h | 78% |

| Cyclization | Bromoacetaldehyde dimethylacetal, HCl | 63% |

Deprotection and Functionalization

The dimethoxyethyl group can be hydrolyzed under acidic conditions to generate reactive intermediates:

-

Hydrolysis : Treatment with 6 N HCl in THF converts the acetal to an aldehyde :

-

Downstream Reactions : The aldehyde participates in Hantzsch dihydropyridine synthesis or reductive amination .

Experimental Conditions:

-

Solvent : THF/water (0.3 M HCl)

Cyclization and Heterocycle Formation

In the synthesis of ellipticine (an anticancer alkaloid), this compound derivatives enable regioselective cyclization:

-

Reaction : Condensation with aminoacetaldehyde dimethylacetal followed by Pd/C-mediated aromatization .

-

Key Intermediate : 3-[N-(2,2-Dimethoxyethyl)ethylamino]-1-methylisoquinoline .

Selectivity Data:

| Catalyst | Product | Diastereomeric Ratio |

|---|---|---|

| Rh₂(S-TPPTTL)₄ | Tertiary C–H functionalization | >20:1 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Methylene C–H functionalization | 17:1 |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

N-(2,2-Dimethoxyethyl)phthalimide serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecules through various chemical reactions, including:

- Oxidation : The nitro group can be reduced to form amines.

- Reduction : It can undergo reduction to yield different derivatives.

- Substitution Reactions : The dimethoxyethyl group can be substituted with other functional groups.

This compound's ability to participate in diverse reactions makes it valuable for chemists seeking to develop new materials or pharmaceuticals .

Biological Applications

Biochemical Probes

The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological targets, making it suitable for research in enzymology and pharmacology.

Antimicrobial and Anticancer Activities

Preliminary studies have indicated that this compound possesses both antimicrobial and anticancer properties. Notable findings include:

- MDA-MB-231 Cells Study : Treatment with this compound resulted in reduced cell viability and induced apoptosis after 48 hours of exposure.

- Colon Cancer Models : The compound significantly altered cell cycle phases, indicating potential efficacy in cancer treatment .

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials. It acts as a precursor in the synthesis of specialty chemicals and can be employed in formulations requiring specific chemical properties.

Analytical Chemistry

The compound is also used in analytical applications, particularly in High-Performance Liquid Chromatography (HPLC). It can be separated using reverse phase methods, making it suitable for both qualitative and quantitative analyses in pharmacokinetics .

Case Study 1: Antitumor Activity

A study conducted on phthalimide derivatives demonstrated significant antitumor activity against HepG-2 liver cancer cells. The derivatives were synthesized and screened for their biological activity, revealing promising candidates for further development .

Case Study 2: Antimicrobial Activity

Research involving various phthalimide derivatives showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead structures for developing new antibiotics .

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethoxyethyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phthalimide: The parent compound of N-(2,2-Dimethoxyethyl)phthalimide, used as a precursor in organic synthesis.

Naphthalimide: A similar compound with a naphthalene ring, used in the synthesis of dyes and as a fluorescent probe.

Aminoacetaldehyde dimethyl acetal: A related compound used in organic synthesis.

Uniqueness: this compound is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other phthalimide derivatives . This uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

N-(2,2-Dimethoxyethyl)phthalimide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, antifungal, and other relevant effects based on recent research findings.

1. Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. A study evaluated the antiproliferative activity of phthalimide derivatives against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer) cells. The results indicated that several derivatives exhibited significant cytotoxicity, with some compounds reducing cell proliferation by approximately 40% against HeLa cells without affecting normal fibroblast cells (3T3) .

| Compound | Cell Line | % Proliferation Inhibition |

|---|---|---|

| C7 | HeLa | 36.33% |

| C8 | HeLa | 40.21% |

| C16 | HeLa | 40.37% |

| E11 | 4T1 | Significant inhibition |

| E16 | HepG2 | Higher activity |

The incorporation of functional groups such as methyl or carboxylic acid at specific positions on the phthalimide ring was found to enhance biological activity .

2. Antimicrobial Activity

Phthalimide derivatives, including this compound, have been screened for antimicrobial activity against various bacterial strains. A study reported that phthalimide analogues demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was investigated through enzymatic assays and molecular docking studies targeting bacterial DNA gyrase B and VEGFR-2 enzymes .

Table: Antibacterial Activity of Phthalimide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | E. coli | Submicromolar range |

| 6h | Staphylococcus aureus | Submicromolar range |

| 6u | Pseudomonas aeruginosa | Submicromolar range |

These findings suggest that this compound may serve as a lead compound for further optimization in the development of new antimicrobial agents .

3. Antifungal Properties

Recent studies have also explored the antifungal potential of N-substituted phthalimides against Candida species. This compound showed effective inhibition of biofilm formation and hyphal growth in Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/ml and downregulated key genes associated with biofilm formation .

Table: Antifungal Activity Against Candida Species

| Compound | MIC (µg/ml) | Effect on Biofilm Formation |

|---|---|---|

| This compound | 100 | Significant inhibition |

| N-butylphthalimide | 100 | Significant inhibition |

This indicates that this compound has the potential to be developed as an antifungal agent with specific activity against resistant strains .

4. Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have revealed that these compounds bind effectively to the active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

5. Conclusion

This compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Its effectiveness against various cancer cell lines and pathogenic microorganisms positions it as a promising candidate for further research and development in pharmaceutical applications. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.

Eigenschaften

IUPAC Name |

2-(2,2-dimethoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-10(17-2)7-13-11(14)8-5-3-4-6-9(8)12(13)15/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSDOJMUZFFCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181771 | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27328-34-3 | |

| Record name | 2-(2,2-Dimethoxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27328-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027328343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.